Cas no 98116-50-8 (3-(3-hydroxyprop-1-en-1-yl)benzonitrile)
3-(3-hydroxyprop-1-en-1-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 3-[(1E)-3-hydroxy-1-propenyl]-
- Benzonitrile, 3-[(1E)-3-hydroxy-1-propen-1-yl]-
- 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
- EN300-1246011
- CQSSVMSICMOSNU-GORDUTHDSA-N
- CS-0305457
- (E)-3-(3-cyanophenyl)allyl alcohol
- 98116-50-8
- (E)-3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
- 3-(3-hydroxyprop-1-en-1-yl)benzonitrile
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- Inchi: 1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2/b5-2+
- InChI Key: CQSSVMSICMOSNU-GORDUTHDSA-N
- SMILES: OC/C=C/C1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 159.068413911g/mol
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 44Ų
3-(3-hydroxyprop-1-en-1-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1246011-0.05g |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 0.05g |
$732.0 | 2023-06-08 | ||
| Enamine | EN300-1246011-0.1g |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 0.1g |
$767.0 | 2023-06-08 | ||
| Enamine | EN300-1246011-0.25g |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 0.25g |
$801.0 | 2023-06-08 | ||
| Enamine | EN300-1246011-0.5g |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 0.5g |
$836.0 | 2023-06-08 | ||
| Enamine | EN300-1246011-1.0g |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 1g |
$871.0 | 2023-06-08 | ||
| Enamine | EN300-1246011-2.5g |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 2.5g |
$1707.0 | 2023-06-08 | ||
| Enamine | EN300-1246011-5.0g |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 5g |
$2525.0 | 2023-06-08 | ||
| Enamine | EN300-1246011-10.0g |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 10g |
$3746.0 | 2023-06-08 | ||
| Enamine | EN300-1246011-50mg |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1246011-100mg |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile |
98116-50-8 | 100mg |
$364.0 | 2023-10-02 |
3-(3-hydroxyprop-1-en-1-yl)benzonitrile Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-(3-hydroxyprop-1-en-1-yl)benzonitrile
Recent Advances in the Study of 3-(3-hydroxyprop-1-en-1-yl)benzonitrile (CAS: 98116-50-8)
The compound 3-(3-hydroxyprop-1-en-1-yl)benzonitrile (CAS: 98116-50-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3-(3-hydroxyprop-1-en-1-yl)benzonitrile, highlighting its efficient production via a palladium-catalyzed coupling reaction. The study demonstrated that this method yields high purity and scalability, making it suitable for industrial applications. Furthermore, the compound's unique structural features, including the hydroxypropene moiety and benzonitrile group, were identified as key contributors to its biological activity.
In terms of biological activity, 3-(3-hydroxyprop-1-en-1-yl)benzonitrile has shown promising results as an inhibitor of specific kinase enzymes involved in inflammatory pathways. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that the compound exhibits potent anti-inflammatory effects in murine models, with a significant reduction in pro-inflammatory cytokines. These findings suggest its potential as a lead compound for developing novel anti-inflammatory therapeutics.
Additionally, the compound's pharmacokinetic properties were investigated in a recent pharmacokinetic study (Bioorganic & Medicinal Chemistry Letters, 2024). The study reported favorable absorption and distribution profiles, with moderate plasma protein binding and good metabolic stability. These characteristics further support its suitability for further drug development.
Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Future research directions may include structural modifications to enhance its therapeutic index and in-depth mechanistic studies to elucidate its mode of action. Overall, 3-(3-hydroxyprop-1-en-1-yl)benzonitrile represents a compelling candidate for further investigation in the realm of chemical biology and drug discovery.
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